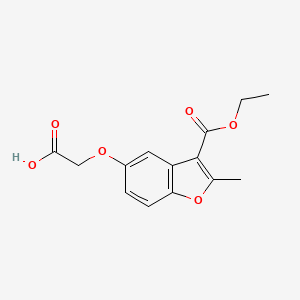
2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid, also known as EMBA, is a synthetic compound that has been widely used in scientific research due to its unique properties. EMBA is a member of the benzofuran family and has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Mécanisme D'action
The exact mechanism of action of 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. This compound has also been shown to activate certain signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In addition, this compound has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to have neuroprotective effects, which may be due to its ability to inhibit oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. This compound has also been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, there are also some limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to work with in certain experiments. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid. One area of research is to further elucidate the mechanism of action of this compound, which may help to identify new therapeutic targets for diseases such as cancer and inflammation. Another area of research is to investigate the potential use of this compound in combination with other drugs or therapies, which may enhance its therapeutic effects. In addition, there is a need for further research on the safety and toxicity of this compound, which will be important for its potential use as a therapeutic agent. Finally, there is a need for clinical trials to investigate the potential therapeutic value of this compound in humans.
Méthodes De Synthèse
2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid can be synthesized using a multi-step process that involves the reaction of 2-methylbenzofuran-5-carboxylic acid with ethyl chloroformate to form ethyl 2-(2-methylbenzofuran-5-yl)oxyacetate. This intermediate is then hydrolyzed with sodium hydroxide to form this compound.
Applications De Recherche Scientifique
2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid has been extensively studied for its potential therapeutic value in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has also been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, this compound has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-3-18-14(17)13-8(2)20-11-5-4-9(6-10(11)13)19-7-12(15)16/h4-6H,3,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSBTUPGSPOFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2786408.png)
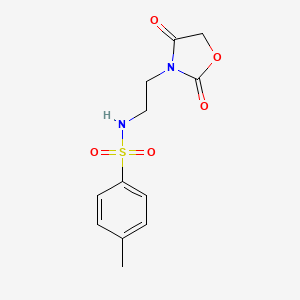
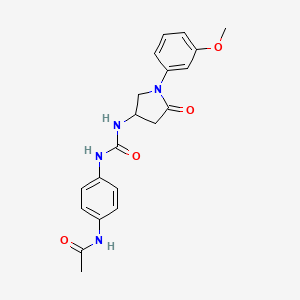
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2786412.png)
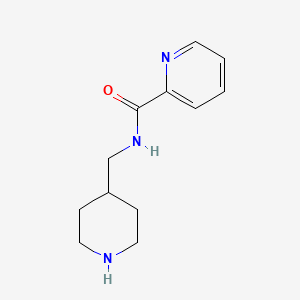

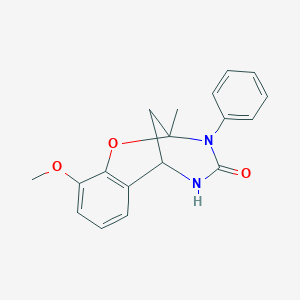

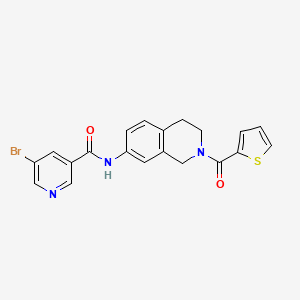
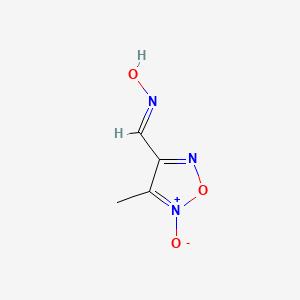
![N-Ethyl-N-[2-[methyl-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2786423.png)

![4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2786426.png)
![4-(2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2786428.png)